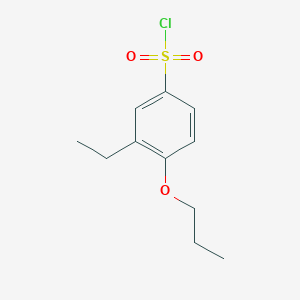

3-Ethyl-4-propoxybenzene-1-sulfonyl chloride

Description

3-Ethyl-4-propoxybenzene-1-sulfonyl chloride is a substituted aromatic sulfonyl chloride characterized by an ethyl group at the 3-position, a propoxy group at the 4-position, and a sulfonyl chloride (-SO₂Cl) functional group at the 1-position of the benzene ring. This compound is primarily utilized in organic synthesis as a sulfonating agent, enabling the introduction of sulfonyl groups into target molecules for applications in pharmaceuticals, agrochemicals, and materials science. The steric and electronic effects of its substituents significantly influence its reactivity and stability compared to simpler sulfonyl chlorides like tosyl chloride (4-methylbenzenesulfonyl chloride). Structural analysis of such compounds often employs crystallographic tools such as SHELX for refinement and ORTEP for molecular visualization .

Properties

IUPAC Name |

3-ethyl-4-propoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO3S/c1-3-7-15-11-6-5-10(16(12,13)14)8-9(11)4-2/h5-6,8H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBHCCDYOSOLBQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)S(=O)(=O)Cl)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-4-propoxybenzene-1-sulfonyl chloride typically involves the sulfonation of 3-ethyl-4-propoxybenzene followed by chlorination. The general steps are as follows:

Sulfonation: 3-Ethyl-4-propoxybenzene is reacted with sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) to introduce the sulfonyl group.

Chlorination: The resulting sulfonic acid is then treated with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to convert the sulfonic acid group to a sulfonyl chloride group.

Industrial Production Methods

In an industrial setting, the production of 3-Ethyl-4-propoxybenzene-1-sulfonyl chloride follows similar steps but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4-propoxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonyl hydrazides, and other derivatives.

Reduction: The sulfonyl chloride group can be reduced to a sulfonyl hydride under specific conditions.

Oxidation: Although less common, the compound can undergo oxidation reactions to form sulfonic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, hydrazines, and alcohols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

Sulfonamides: Formed by reaction with amines.

Sulfonyl Hydrazides: Formed by reaction with hydrazines.

Sulfonic Acids: Formed by oxidation.

Scientific Research Applications

3-Ethyl-4-propoxybenzene-1-sulfonyl chloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.

Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).

Industry: Utilized in the production of specialty chemicals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 3-Ethyl-4-propoxybenzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various sulfonyl derivatives, which can further undergo additional chemical transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonyl Chlorides

Key Factors for Comparison

Steric Effects : Bulky substituents (ethyl, propoxy) hinder nucleophilic attack at the sulfonyl chloride group.

Electronic Effects : Electron-donating substituents (e.g., propoxy) may deactivate the aromatic ring but compete with the electron-withdrawing sulfonyl chloride group.

Solubility : Lipophilic substituents enhance solubility in organic solvents.

Stability : Steric shielding may reduce hydrolysis susceptibility.

Data Table: Comparative Properties

| Compound Name | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polar Solvents) | Reactivity (vs. Aniline) | Stability (Hydrolysis) |

|---|---|---|---|---|---|---|

| 3-Ethyl-4-propoxybenzene-1-sulfonyl chloride | 3-Ethyl, 4-Propoxy | ~248.7 | ~80–85 (est.) | Moderate in DCM/THF | Slower (steric hindrance) | High (bulky groups) |

| 4-Methylbenzenesulfonyl chloride (Tosyl chloride) | 4-Methyl | 190.6 | 67–69 | High in DCM/THF | Fast | Moderate |

| 4-Nitrobenzenesulfonyl chloride | 4-Nitro | 225.6 | 74–76 | Low in polar solvents | Very fast (EWG activation) | Low (electron-deficient) |

| Benzene sulfonyl chloride | None | 176.6 | 44–46 | High in polar solvents | Moderate | Low |

Detailed Analysis

Reactivity :

The ethyl and propoxy groups in 3-Ethyl-4-propoxybenzene-1-sulfonyl chloride introduce steric hindrance, slowing nucleophilic substitution compared to tosyl chloride. For example, reactions with amines to form sulfonamides require longer reaction times or elevated temperatures. In contrast, 4-nitrobenzenesulfonyl chloride reacts rapidly due to nitro’s electron-withdrawing effect, which activates the sulfonyl chloride group .Stability :

The bulky substituents in 3-Ethyl-4-propoxybenzene-1-sulfonyl chloride reduce its hydrolysis sensitivity. Crystallographic studies using SHELX reveal that the propoxy group’s spatial arrangement shields the sulfonyl chloride from water ingress, enhancing shelf stability. By comparison, benzene sulfonyl chloride hydrolyzes readily in humid conditions.- Solubility: The compound’s lipophilic substituents improve solubility in dichloromethane (DCM) and tetrahydrofuran (THF), making it preferable for reactions in non-polar media. Tosyl chloride, with a smaller methyl group, retains high solubility in polar solvents like acetone.

Structural Insights : Crystallographic data (e.g., bond angles, torsion angles) derived from SHELX refinements and ORTEP visualizations highlight how substituent orientation affects molecular packing and intermolecular interactions. For instance, the propoxy group’s flexibility may lead to varied crystal conformers, influencing melting points and solubility.

Biological Activity

3-Ethyl-4-propoxybenzene-1-sulfonyl chloride is an aromatic sulfonyl chloride compound that has garnered attention for its potential applications in organic synthesis and medicinal chemistry. This article delves into its biological activity, reactivity, and implications for therapeutic uses, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features an ethyl and a propoxy group attached to a benzene ring, along with a sulfonyl chloride functional group. Its unique structural configuration influences its solubility, reactivity, and biological activity. The sulfonyl chloride group makes it highly reactive, allowing it to participate in nucleophilic substitution reactions, which are crucial for its biological interactions.

The biological activity of 3-Ethyl-4-propoxybenzene-1-sulfonyl chloride primarily arises from the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This allows the compound to interact with various biological molecules, including amino acids and proteins. Interaction studies suggest that these reactions could lead to modifications of biomolecules, potentially affecting cellular functions.

Case Studies and Research Findings

- Antiproliferative Activity : A study evaluated the antiproliferative effects of sulfonamide derivatives similar to 3-Ethyl-4-propoxybenzene-1-sulfonyl chloride against various cancer cell lines. The results indicated that structural modifications significantly influence activity. For instance, substituents that increase steric hindrance at the para-position led to reduced antiproliferative effects, highlighting the importance of molecular structure in biological activity .

- Inhibition Studies : Research has shown that compounds with similar sulfonyl groups can inhibit specific enzymes involved in cancer progression. For example, a related compound was found to inhibit cholesterol biosynthesis in cancer cells by targeting Emopamil Binding Protein, suggesting potential pathways through which 3-Ethyl-4-propoxybenzene-1-sulfonyl chloride could exert therapeutic effects .

Comparative Analysis with Similar Compounds

The following table compares 3-Ethyl-4-propoxybenzene-1-sulfonyl chloride with structurally similar compounds:

| Compound Name | CAS Number | Antiproliferative Activity (IC50) | Structural Similarity |

|---|---|---|---|

| 3-Ethyl-4-propoxybenzene-1-sulfonyl chloride | TBD | TBD | 1.00 |

| 4-Propoxybenzene-1-sulfonyl chloride | 58076-32-7 | IC50 = 25 nM | 0.96 |

| 4-Ethoxybenzene-1-sulfonyl chloride | 1132-17-8 | IC50 = 30 nM | 0.92 |

| 4-(Heptyloxy)benzene-1-sulfonyl chloride | 21095-39-6 | IC50 = 20 nM | 0.98 |

This table illustrates how variations in substituents can affect biological activity, emphasizing the need for careful consideration in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.